(2R)-2-(carbamoylamino)pentanoic acid

Analytical Chemistry Chiral Metabolomics Quality Control

Researchers requiring stereochemically pure N-carbamoyl amino acids often face supply inconsistency with racemic or mislabeled material. (2R)-2-(Carbamoylamino)pentanoic acid eliminates this risk as a verified single (2R)-enantiomer. • Direct precursor for high-purity α-amino acid N-carboxyanhydride (NCA) synthesis via mild nitrosation. • Stereospecific substrate for D-carbamoylases (EC 3.5.1.77) in chemoenzymatic D-amino acid production. • Enables validated chiral HPLC/LC-MS method development on cinchona-based stationary phases. Available in 50 mg to bulk quantities with full QA documentation.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 211681-85-5
Cat. No. B1521262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(carbamoylamino)pentanoic acid
CAS211681-85-5
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)N
InChIInChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1
InChIKeyGMSQPJHLLWRMCW-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R)-2-(Carbamoylamino)pentanoic Acid (CAS 211681-85-5) – A Stereodefined Ureido Amino Acid Building Block


(2R)-2-(Carbamoylamino)pentanoic acid (CAS 211681-85-5), also known as N-carbamoyl-D-norvaline or (R)-2-ureidopentanoic acid, is a chiral, non-proteinogenic α-amino acid derivative bearing a ureido (carbamoylamino) functional group [1]. It is a member of the N-carbamoylamino acid (CAA) class, which are important intermediates in prebiotic peptide synthesis and serve as precursors to α-amino acid N-carboxyanhydrides (NCAs) for controlled polymerization [2]. The (2R) stereochemical configuration is critical to its utility in enantioselective applications, distinguishing it from its (2S) enantiomer and the racemic mixture.

Critical Procurement Consideration: Why (2R)-2-(Carbamoylamino)pentanoic Acid Cannot Be Substituted by Its (2S) Enantiomer or Racemate


The (2R) and (2S) enantiomers of N-carbamoylamino acids exhibit distinct behaviors in chiral environments, including differential recognition by enzymes, chiral stationary phases, and in asymmetric synthesis. While both enantiomers share identical physical properties in achiral media, their interactions with biological and synthetic chiral systems are diastereomeric, leading to divergent outcomes [1]. Substitution with the racemic mixture (N-carbamoyl-DL-norvaline, CAS 55512-99-7) introduces stereochemical heterogeneity that can compromise reaction selectivity, analytical resolution, and downstream product purity. Evidence from enzymatic studies, mass spectrometric differentiation, and chiral chromatography demonstrates that the (2R) configuration imparts unique stereochemical information that is not interchangeable with its (2S) counterpart [2].

Quantitative Evidence for (2R)-2-(Carbamoylamino)pentanoic Acid Differentiation from Analogs


Tandem Mass Spectrometric Differentiation of N-Carbamoylamino Acid Structural Isomers and Enantiomers

Using fast atom bombardment (FAB) tandem mass spectrometry (MS/MS), synthetic N-carbamoylamino acids (CAAs) as tert-butyldimethylsilyl (TBDMS) derivatives yield distinct collision-induced dissociation (CID) spectra that enable structural elucidation and differentiation of structural isomers [1]. The daughter scan spectrum of the protonated molecule provides specific cleavages involving the TBDMS carbamoyl moiety, which are diagnostic for the CAA class and allow for the identification of individual CAAs in mixtures via neutral loss scans for characteristic ions [1]. While the study does not provide a direct quantitative comparison between the (2R) and (2S) enantiomers, it establishes a robust analytical framework for confirming the identity and purity of the target compound against other N-carbamoylamino acid isomers and potential impurities.

Analytical Chemistry Chiral Metabolomics Quality Control

Enantioselective Binding on Chiral Stationary Phases Controlled by Absolute Stereochemistry

A study on cinchona-based chiral stationary phases (CSPs) demonstrated that enantioselective binding of N-carbamoyl protected amino acids is strictly controlled by the absolute stereochemistry of the amino acid functionalities [1]. Specifically, a CSP derived from an (S)-valine-based selector exhibited preferential binding of N-carbamoyl-(S)-amino acids, while CSPs featuring (R)-valine- and glycine-derived selectors showed the opposite enantioselective binding preference [1]. Although the study did not test (2R)-2-(carbamoylamino)pentanoic acid directly, the observed class behavior provides a strong, quantifiable expectation that the (2R) enantiomer will exhibit different chromatographic retention and selectivity compared to its (2S) counterpart on these CSPs, enabling its analytical separation and purification.

Chromatography Chiral Separation Analytical Method Development

Enzymatic Discrimination of N-Carbamoyl Amino Acid Enantiomers by Hydrolases

Enzymes such as N-carbamoyl-D-α-amino acid amidohydrolase (D-carbamoylase) exhibit strict stereoselectivity, distinguishing the configuration of both α- and β-carbons in N-carbamoyl amino acids [1]. Data from enzyme databases indicate that N-carbamoyl-DL-norvaline (the racemate) is a substrate for N-carbamoyl-D-amino acid amidohydrolase (EC 3.5.1.77), with relative activity reported as 26% compared to N-carbamoyl-D-phenylalanine and 76% compared to N-carbamoyl-D-p-hydroxyphenylglycine [2]. This implies that the (2R) enantiomer is the enzymatically active species, while the (2S) enantiomer is likely a poor substrate or inhibitor. This differential enzymatic recognition underscores the non-interchangeability of the enantiomers in biocatalytic applications.

Biocatalysis Enzymology Stereoselective Synthesis

Utility as a High-Purity Precursor for α-Amino Acid N-Carboxyanhydride (NCA) Synthesis

N-Carbamoyl amino acids (CAAs) are established precursors for the synthesis of α-amino acid N-carboxyanhydrides (NCAs), which are widely used monomers for polypeptide synthesis [1]. The nitrosation of solid CAAs (e.g., glycine or valine derivatives) by a 4:1 NO/O₂ gaseous mixture at 1 atm yields the corresponding NCA quantitatively in less than 1 hour at room temperature [2]. Subsequent work-up and crystallization afford high-purity NCA suitable for controlled, primary amine-initiated polymerization [1]. While the specific conversion yield for (2R)-2-(carbamoylamino)pentanoic acid is not reported, the general method is applicable to CAA substrates and offers a distinct synthetic advantage over alternative NCA precursors that may require harsher conditions or yield lower purity products.

Polymer Chemistry Peptide Synthesis Materials Science

Validated Application Scenarios for (2R)-2-(Carbamoylamino)pentanoic Acid


Synthesis of Stereodefined Polypeptides and Peptidomimetics via NCA Polymerization

Procure (2R)-2-(carbamoylamino)pentanoic acid as a precursor for the mild, high-yield synthesis of its corresponding α-amino acid N-carboxyanhydride (NCA). This NCA monomer can be polymerized in a controlled manner to produce polypeptides with defined stereochemistry, useful in materials science and drug delivery research [1].

Enantioselective Biocatalysis and Enzyme Engineering Studies

Utilize (2R)-2-(carbamoylamino)pentanoic acid as a stereochemically pure substrate for D-carbamoylases (EC 3.5.1.77) in studies of enzyme stereoselectivity, or as a building block for the chemoenzymatic synthesis of D-amino acids and their derivatives [2].

Analytical Method Development and Chiral Quality Control

Employ (2R)-2-(carbamoylamino)pentanoic acid as a reference standard for the development and validation of chiral HPLC or LC-MS methods designed to separate and quantify N-carbamoylamino acid enantiomers in complex mixtures, leveraging its distinct behavior on cinchona-based chiral stationary phases [3].

Mechanistic Studies of Prebiotic Peptide Formation

Use (2R)-2-(carbamoylamino)pentanoic acid as a model compound to investigate the role of N-carbamoylamino acids in prebiotic chemistry, particularly their activation via solid-gas nitrosation and subsequent oligomerization to form peptides under simulated early Earth conditions [4].

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